2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic compound featuring a pyrazole ring, a pyridazinone moiety, and a benzothiazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyridazinone intermediates, followed by their coupling with the benzothiazole derivative.
Pyrazole Synthesis: The pyrazole ring can be synthesized via the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Pyridazinone Formation: The pyridazinone moiety is often prepared through cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reaction: The final step involves the coupling of the pyrazole and pyridazinone intermediates with the benzothiazole derivative under conditions that promote the formation of the acetamide linkage. This can be achieved using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazinone rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit interesting catalytic properties.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine
Medically, the compound is explored for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with various biological targets.
Industry
In industry, the compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the trifluoromethoxy and benzothiazole groups.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Lacks the benzothiazole group, making it less versatile in terms of biological activity.
N-(2-benzothiazolyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide: Similar structure but without the trifluoromethoxy group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethoxy group and the benzothiazole moiety in 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide makes it unique compared to similar compounds. These groups enhance its potential for biological activity and its ability to participate in diverse chemical reactions.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-6-(trifluoromethoxy)-1,3-benzothiazol-2(3H)-ylidene]acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further pharmacological exploration.
Structural Characteristics
This compound contains several notable structural components:
- Pyrazole Ring : Known for its diverse biological activities, the pyrazole moiety is associated with anti-inflammatory and anticancer properties.
- Pyridazinone Moiety : This part contributes to the compound's potential as an antimicrobial and anticancer agent.
- Acetamide Group : This functional group often enhances solubility and bioavailability of pharmaceutical compounds.
The molecular formula is C_{19}H_{17F_3N_4O_2S with a molecular weight of approximately 414.43 g/mol.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Research has shown that compounds with similar structural motifs can inhibit tumor cell growth. For instance, derivatives of pyrazole have demonstrated promising results against various cancer cell lines by inducing apoptosis and inhibiting tubulin polymerization . The specific compound may also exhibit cytotoxic effects against cancer cells, although detailed studies are still required to confirm this.
Antimicrobial Properties
The presence of the pyridazinone and benzothiazole components suggests potential antimicrobial activity. Similar compounds have been tested against bacterial strains, showing effectiveness in inhibiting growth at low concentrations .
Anti-inflammatory Effects
Compounds containing pyrazole rings have historically been recognized for their anti-inflammatory properties. Studies indicate that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions optimized for yield and purity. Reaction conditions such as temperature and solvent choice (e.g., dimethylformamide) are critical for successful synthesis.
In Vitro Studies
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines. For example, a related pyrazole derivative exhibited significant cell growth inhibition with an IC50 value of 49.85 µM against A549 lung cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that modifications to the pyrazole or benzothiazole moieties can significantly alter biological activity. For instance, variations in the substituents on the phenyl group can tune the biological properties toward either antiviral or antitumoral activities .
Comparative Analysis
Here is a comparative table summarizing similar compounds and their biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2,3,5,6-tetrafluorophenyl)propanamide | Pyridazine ring with aromatic substituents | Antitumor |
1-acetyl-3-(4-chlorophenoxy)-2-hydroxypropyl-pyrazole | Pyrazole ring with hydroxypropyl substituent | Cytotoxic against A549 |
1-thiocarbamoyl 3-substituted phenyl-pyrazole derivatives | Various substitutions on pyrazole | MAO-B inhibition |
Properties
Molecular Formula |
C19H15F3N6O3S |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H15F3N6O3S/c1-10-7-11(2)28(25-10)15-5-6-17(30)27(26-15)9-16(29)24-18-23-13-4-3-12(8-14(13)32-18)31-19(20,21)22/h3-8H,9H2,1-2H3,(H,23,24,29) |
InChI Key |
JOTLEHAGJIRDLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F)C |
Origin of Product |
United States |
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